4-(4-Nitrophenoxy)-4-oxobutanoate
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Overview
Description
4-(4-Nitrophenoxy)-4-oxobutanoate is an organic compound that features a nitrophenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenoxy)-4-oxobutanoate typically involves the reaction of 4-nitrophenol with succinic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenoxy)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-aminophenoxy-4-oxobutanoate.
Reduction: Formation of 4-(4-nitrophenoxy)butanoic acid.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-Nitrophenoxy)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenoxy)-4-oxobutanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A related compound with similar chemical properties but different applications.
4-(4-Nitrophenoxy)phenylboronic acid: Shares the nitrophenyl group but has different reactivity and applications.
Uniqueness
Properties
CAS No. |
67020-08-0 |
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Molecular Formula |
C10H8NO6- |
Molecular Weight |
238.17 g/mol |
IUPAC Name |
4-(4-nitrophenoxy)-4-oxobutanoate |
InChI |
InChI=1S/C10H9NO6/c12-9(13)5-6-10(14)17-8-3-1-7(2-4-8)11(15)16/h1-4H,5-6H2,(H,12,13)/p-1 |
InChI Key |
DBDJWUJJJAJAJC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
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